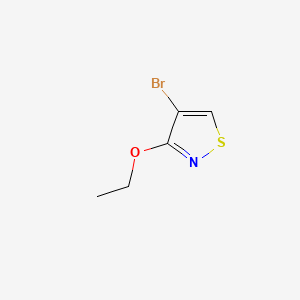

4-Bromo-3-ethoxy-1,2-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrNOS |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

4-bromo-3-ethoxy-1,2-thiazole |

InChI |

InChI=1S/C5H6BrNOS/c1-2-8-5-4(6)3-9-7-5/h3H,2H2,1H3 |

InChI Key |

OQSVDQIHKHUCFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NSC=C1Br |

Origin of Product |

United States |

Significance of the Isothiazole 1,2 Thiazole Core in Contemporary Chemical Research

The isothiazole (B42339) ring, a 1,2-thiazole, is a significant scaffold in modern chemical science, particularly in the realm of medicinal chemistry. arkat-usa.orgthieme-connect.com This heterocyclic structure, which contains adjacent sulfur and nitrogen atoms, is a key component in a variety of biologically active compounds. arkat-usa.org The unique arrangement of heteroatoms imparts specific electronic properties and conformational preferences to the ring, making it a valuable core for designing molecules that can interact with biological targets.

Research has demonstrated that isothiazole derivatives possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aibohrium.com For instance, the fused analogue, benzo[d]isothiazole, is the foundational structure for potent inhibitors of several biological targets and pathways. arkat-usa.org The versatility of the isothiazole core allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. This adaptability has made the isothiazole scaffold a subject of intense research in the quest for new therapeutic agents. thieme-connect.com The development of novel synthetic methods to create diverse isothiazole libraries is an active area of research, aiming to expand the chemical space for drug discovery. arkat-usa.org

Overview of Halogenated and Alkoxy Substituted Heterocycles in Organic Synthesis and Medicinal Chemistry

Strategies for 1,2-Thiazole Ring Construction

The formation of the 1,2-thiazole nucleus can be achieved through various synthetic routes, primarily involving the formation of the S-N and one or more carbon-carbon or carbon-heteroatom bonds. These strategies can be broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, and ring transformations.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common and effective method for the synthesis of the isothiazole (B42339) ring. These reactions typically involve the formation of a key S-N bond or a C-S/C-N bond from a suitably functionalized acyclic precursor. A prevalent strategy involves the oxidative cyclization of 3-aminopropenethioamides or related structures. These precursors contain the requisite N-C-C-C-S framework, and the cyclization is induced by an oxidizing agent.

Another intramolecular approach is the Thorpe-Ziegler reaction, which involves the cyclization of dinitriles. While less common for simple isothiazoles, this method can be adapted for the synthesis of fused isothiazole systems.

| Reaction Type | Starting Material | Reagents and Conditions | Product Type | Reference |

| Oxidative Cyclization | 3-Aminopropenethione | I₂, K₂CO₃, Et₂O | 1,2-Thiazole | thieme-connect.com |

| Oxidative Cyclization | N-Substituted propanethioamide | Br₂, Ethyl acetate | 1,2-Thiazole | thieme-connect.com |

| Oxidative Cyclization | 3-Aminopropenethione | CrO₃/SiO₂, room temp. or MW | 4-Cyano-1,2-thiazole | thieme-connect.com |

Intermolecular Heteroatom Cyclization Approaches (e.g., (3+2) and (4+1) Heterocyclizations)

Intermolecular cyclizations, particularly (3+2) and (4+1) cycloaddition strategies, offer a versatile entry to the 1,2-thiazole core by combining two different molecular fragments.

In a (3+2) heterocyclization approach, a three-atom component (e.g., a species containing the S-N-C or C-C-S fragment) reacts with a two-atom component. A notable example is the reaction of nitrile sulfides with alkynes. Nitrile sulfides, often generated in situ, can undergo cycloaddition with alkynes to furnish the isothiazole ring. However, the regioselectivity of this reaction can sometimes be low.

The (4+1) heterocyclization involves the reaction of a four-atom precursor with a single-atom synthon, typically a sulfur or nitrogen source. For instance, a 1,3-dicarbonyl compound can be converted into an enamine, which upon reaction with a sulfur transfer reagent can yield the isothiazole ring. Another example includes the reaction of α,β-unsaturated aldehydes or ketones with a source of the N-S fragment, such as ammonium (B1175870) thiocyanate. thieme-connect.com

| Reaction Type | Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Reference |

| (3+2) Heterocyclization | α,β-Unsaturated aldehyde | Ammonium thiocyanate | DMF | 4-Aryl-1,2-thiazole | thieme-connect.com |

| (4+1) Heterocyclization | Succinonitrile | Sulfur, Chlorine gas | Industrial conditions | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | thieme-connect.com |

Ring Transformation Reactions Yielding 1,2-Thiazoles

Ring transformation reactions provide an alternative pathway to the 1,2-thiazole system from other pre-existing heterocyclic rings. These transformations can be induced by heat, light, or chemical reagents. A documented example is the thermal or thiophile-mediated conversion of 5,5'-bi(1,2,3-dithiazolylidenes) into isothiazolo[5,4-d]isothiazoles. mdpi.com Such reactions proceed through a series of ring-opening and ring-closing events to yield the more thermodynamically stable isothiazole core. While this specific example leads to a fused system, the principle of ring transformation from sulfur-rich heterocycles is a viable, albeit less common, strategy for accessing the isothiazole nucleus.

Regioselective Introduction of Bromine and Ethoxy Substituents on the 1,2-Thiazole Nucleus

The synthesis of 4-bromo-3-ethoxy-1,2-thiazole can be envisioned through two main disconnections: formation of the 3-ethoxy-1,2-thiazole followed by bromination, or formation of a 4-bromo-1,2-thiazole precursor followed by introduction of the ethoxy group. A third possibility involves the cyclization of a precursor already containing the bromo and ethoxy functionalities, such as a derivative of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. yu.edu.jo

Halogenation Protocols for Isothiazoles (e.g., Direct Bromination)

The direct halogenation of the isothiazole ring is a common method for introducing bromine or chlorine atoms. The position of halogenation is dictated by the electronic properties of the substituents already present on the ring. Electrophilic aromatic substitution, such as bromination, on an unsubstituted isothiazole ring is known to be difficult, often requiring harsh conditions. However, the presence of an electron-donating group, such as an ethoxy group at the 3-position, is expected to activate the ring towards electrophilic attack.

For a 3-alkoxy-1,2-thiazole, the electron-donating nature of the alkoxy group would direct electrophilic substitution to the C4 and C5 positions. The regioselectivity between these two positions would depend on a combination of electronic and steric factors. In many heterocyclic systems, substitution occurs at the position ortho or para to the activating group. In the case of 3-ethoxy-1,2-thiazole, the C4 position is ortho to the ethoxy group, making it a likely site for bromination.

Common brominating agents for such transformations include molecular bromine (Br₂) in a solvent like acetic acid or a non-polar solvent, or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Reference |

| 3-Methylisothiazole | Br₂ in Acetic Acid | 100 °C, 5-6 hours | 4-Bromo-3-methylisothiazole | |

| 4-(4-halophenyl)-2-methylthiazole | NBS | Light irradiation | 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | nih.gov |

Alkoxylation Strategies (e.g., Nucleophilic Substitution of Halogens)

The introduction of an ethoxy group onto the isothiazole ring can be effectively achieved through nucleophilic aromatic substitution (SNA_r) of a suitable leaving group, typically a halogen, at the desired position. To synthesize 3-ethoxy-1,2-thiazole, one would start with a 3-haloisothiazole, such as 3-chloro- or 3-bromoisothiazole. The reaction with sodium ethoxide in ethanol (B145695) or another suitable solvent would lead to the displacement of the halide by the ethoxy group.

The reactivity of halogens in isothiazoles towards nucleophilic substitution depends on their position. Halogens at the 3- and 5-positions are generally more susceptible to displacement than a halogen at the 4-position. Therefore, a plausible route to 4-bromo-3-ethoxy-1,2-thiazole could involve the synthesis of a 3,4-dihaloisothiazole followed by selective nucleophilic substitution at the 3-position.

Alternatively, the ethoxy group can be introduced by O-alkylation of a 3-hydroxy-1,2-thiazole precursor. The 3-hydroxyisothiazole can be prepared through various cyclization methods and subsequently etherified using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. rsc.org

| Substrate | Reagent | Conditions | Product | Reference |

| 3-Halo-1,2-thiazole | Sodium Ethoxide | Ethanol, reflux | 3-Ethoxy-1,2-thiazole | General Method |

| 3-Hydroxy-1,2-thiazole | Ethyl Iodide, K₂CO₃ | Acetone, reflux | 3-Ethoxy-1,2-thiazole | rsc.org |

Advanced Synthetic Techniques and Catalysis in 1,2-Thiazole Synthesis

Modern synthetic strategies for 1,2-thiazole derivatives increasingly rely on catalytic systems and advanced methodologies to achieve high yields and selectivity. These techniques are essential for overcoming the challenges associated with the synthesis of highly functionalized heterocyclic compounds. thieme-connect.com

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including the 1,2-thiazole scaffold. numberanalytics.com Palladium-catalyzed reactions, in particular, offer versatile and efficient routes for forming carbon-carbon and carbon-heteroatom bonds. While much of the literature focuses on the more common 1,3-thiazole isomer, the principles are broadly applicable to 1,2-thiazoles.

Palladium(0)-catalyzed Negishi cross-coupling, for instance, has proven effective for preparing aryl-substituted thiazoles from thiazolezinc intermediates and aryl halides. thieme-connect.comresearchgate.net A similar strategy could be envisioned for the 4-Bromo-3-ethoxy-1,2-thiazole core, potentially using a zincated 3-ethoxy-1,2-thiazole to couple with a bromine source or by functionalizing the 4-position of a pre-existing 3-ethoxy-4-bromo-1,2-thiazole. Other significant palladium-catalyzed reactions include Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings, which are powerful methods for thiazole (B1198619) functionalization. numberanalytics.com

Copper-catalyzed reactions also present viable pathways for arylating heterocycle C-H bonds, providing an alternative to palladium-based methods. organic-chemistry.org Such direct C-H functionalization is an atom-economical approach that avoids the need to pre-functionalize the heterocycle with a leaving group. nih.gov For the synthesis of 4-Bromo-3-ethoxy-1,2-thiazole, a copper or palladium catalyst could potentially be used to couple a suitable partner at the C4 or C5 position of a 3-ethoxy-1,2-thiazole precursor, followed by a selective bromination step. acs.orgnih.gov

The table below summarizes key metal-catalyzed cross-coupling reactions that are applicable for the functionalization of thiazole and isothiazole rings.

Table 1: Metal-Catalyzed Cross-Coupling Reactions for Thiazole/Isothiazole Functionalization

| Reaction Name | Metal Catalyst | Thiazole/Isothiazole Reagent | Coupling Partner | Typical Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) | Boronic acid/ester derivative | Aryl/Alkyl Halide | Aryl/Alkyl-substituted thiazole | numberanalytics.com |

| Stille Coupling | Pd(0)/Pd(II) | Stannane derivative | Aryl/Alkyl Halide | Aryl/Alkyl-substituted thiazole | numberanalytics.com |

| Negishi Coupling | Pd(0)/Ni(II) | Organozinc derivative | Aryl/Alkyl Halide | Aryl/Alkyl-substituted thiazole | numberanalytics.comthieme-connect.com |

| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal Alkyne | Aryl/Vinyl Halide | Alkynyl-substituted thiazole | scielo.br |

| Direct C-H Arylation | Pd(II) or Cu | Unactivated C-H bond | Aryl Halide/Iodonium Salt | Aryl-substituted thiazole | organic-chemistry.orgrsc.org |

Achieving the specific substitution pattern of 4-Bromo-3-ethoxy-1,2-thiazole necessitates a high degree of chemo- and regioselectivity. The challenge lies in directing the bromine and ethoxy groups to the correct positions on the 1,2-thiazole ring without ambiguity.

One effective strategy involves the regioselective metalation of the thiazole scaffold. By using specific reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, it is possible to selectively deprotonate certain positions on the ring, creating a nucleophilic center that can then react with an electrophile. acs.org For example, a 3-ethoxy-1,2-thiazole precursor could potentially be selectively metalated at the C4 position, followed by quenching with an electrophilic bromine source (e.g., N-bromosuccinimide) to yield the target compound.

Another approach involves controlling the cyclization reaction that forms the isothiazole ring itself. The choice of starting materials and reaction conditions can dictate the final substitution pattern. For instance, the reaction of hydrazonoyl halides with thioxo-compounds can lead to various heterocyclic systems, including thiazoles, with the substituents' positions determined by the precursors. mdpi.com While not a direct synthesis of the target compound, this highlights the principle of building the desired substitution pattern from acyclic precursors.

Furthermore, chemo- and stereoselective syntheses of functionalized thiazoles have been developed using alkaline earth catalysts like Ca(OTf)₂. nih.govacs.orgacs.org These methods can distinguish between different functional groups within a molecule, such as C-C double and triple bonds, to form specific products. nih.govacs.org This level of control could be adapted to precursors for 4-Bromo-3-ethoxy-1,2-thiazole, ensuring that the desired functionalities are installed correctly.

Table 2: Examples of Chemo- and Regioselective Strategies in Thiazole Synthesis

| Strategy | Description | Potential Application for 4-Bromo-3-ethoxy-1,2-thiazole | Reference |

|---|---|---|---|

| Directed Metalation | Use of specific metalating agents (e.g., TMP-bases) to deprotonate a specific C-H bond on the ring. | Regioselective bromination at C4 of a 3-ethoxy-1,2-thiazole precursor. | acs.org |

| Controlled Cyclization | Designing acyclic precursors that cyclize to form a single, desired regioisomer. | Synthesizing the 3-ethoxy-1,2-thiazole core with a handle for subsequent bromination at C4. | mdpi.com |

| Catalytic Selective Reaction | Using catalysts (e.g., Ca(OTf)₂) that chemoselectively react with one functional group in the presence of others. | Selective transformation of a precursor molecule containing multiple reactive sites to build the substituted isothiazole ring. | nih.govacs.org |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netbohrium.com These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.com

For the synthesis of the 1,2-thiazole core and its derivatives, several green strategies have been explored. These include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. bepls.com For example, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields by refluxing reactants in water without a catalyst. bepls.com

Recyclable Catalysts: Employing heterogeneous or supported catalysts that can be easily recovered and reused, reducing waste and cost. researchgate.net Examples include silica-supported tungstosilisic acid and chitosan-based biocatalysts. bepls.commdpi.com Polystyrene-supported palladium complexes have also been used as recyclable catalysts for coupling reactions to produce substituted thiazoles. scielo.br

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netmdpi.com

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Example | Advantage | Reference |

|---|---|---|---|

| Green Solvents | Use of water or PEG-400 as the reaction medium. | Reduces use of volatile organic compounds (VOCs); simplifies workup. | bepls.com |

| Recyclable Catalysts | Chitosan hydrogels, silica-supported acids, polymer-supported Pd complexes. | Lowers catalyst waste and cost; facilitates product purification. | scielo.brmdpi.com |

| Alternative Energy | Microwave or ultrasonic irradiation. | Reduces reaction times, increases yields, lowers energy consumption. | researchgate.netmdpi.com |

| One-Pot Synthesis | Multi-component domino reaction of arylglyoxals, dicarbonyls, and thioamides. | Improves efficiency, reduces waste from intermediate isolation. | researchgate.nettandfonline.com |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Ethoxy 1,2 Thiazole

Influence of Bromine and Ethoxy Substituents on Isothiazole (B42339) Ring Reactivity

The bromine atom at the C4 position and the ethoxy group at the C3 position exert significant, and often opposing, electronic effects on the isothiazole ring. The ethoxy group (–OEt) is a strong electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically dominating. This donation of electron density increases the nucleophilicity of the ring. Conversely, the bromine atom is an electron-withdrawing group via induction (-I effect) and a weak deactivator, while also being capable of donating electron density through resonance (+R effect). The interplay of these substituents governs the feasibility and regioselectivity of substitution reactions.

Electrophilic aromatic substitution (SEAr) on the isothiazole ring is generally disfavored due to the ring's inherent electron-deficient character. However, the presence of the strongly activating ethoxy group at the C3 position can facilitate such reactions by increasing the electron density of the ring system.

The directing effects of the substituents are crucial. The ethoxy group is an ortho, para-director. In this molecule, the position ortho to the ethoxy group is the C4 position, which is already occupied by bromine. The position para to the ethoxy group is C5. The bromine atom is also an ortho, para-director. The position ortho to the bromine is C5. Therefore, both substituents cooperatively direct any potential electrophilic attack to the C5 position, the only available carbon on the ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes that are activated by electron-withdrawing groups. libretexts.orgnih.gov The electron-deficient isothiazole ring system acts as an internal electron-withdrawing group, activating the C4-Br bond towards nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The mechanism is as follows:

Addition: A nucleophile (Nu⁻) attacks the C4 carbon, which bears the bromine leaving group, leading to the formation of a negatively charged intermediate. The electron-withdrawing nature of the isothiazole ring helps to stabilize this intermediate by delocalizing the negative charge.

Elimination: The leaving group (Br⁻) is expelled, and the aromaticity of the isothiazole ring is restored, yielding the substituted product.

This pathway allows for the displacement of the C4-bromine atom by a variety of nucleophiles. Strong nucleophiles are generally required for this transformation to proceed efficiently.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-3-ethoxy-1,2-thiazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-ethoxy-1,2-thiazole |

| Amine | Piperidine | 4-(Piperidin-1-yl)-3-ethoxy-1,2-thiazole |

| Cyanide | Sodium Cyanide (NaCN) | 3-Ethoxy-1,2-thiazole-4-carbonitrile |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). wikipedia.org DMGs are functional groups containing a heteroatom that can coordinate to an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.orgorganic-chemistry.org

In 4-bromo-3-ethoxy-1,2-thiazole, two potential metalation pathways exist:

DoM at C5: The ethoxy group can act as a moderate DMG. organic-chemistry.org It could direct a strong base, such as n-butyllithium or sec-butyllithium, to deprotonate the C5 position. The resulting C5-lithiated species can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce new functional groups at this position.

Lithium-Halogen Exchange at C4: A more common and often faster reaction for aryl bromides is lithium-halogen exchange. Treatment with an alkyllithium reagent (typically at low temperatures, e.g., -78 °C) can lead to the rapid exchange of the bromine atom at C4 for lithium. This forms a 4-lithio-3-ethoxy-1,2-thiazole intermediate, which is a versatile nucleophile for subsequent reactions with a wide range of electrophiles. This method provides a reliable route to functionalize the C4 position.

The competition between these two pathways depends on the specific reaction conditions, including the base used, temperature, and solvent. However, lithium-halogen exchange is frequently the dominant pathway for bromo-substituted aromatics.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-ethoxy-1,2-thiazole

The bromine atom at the C4 position makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction pairs an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov 4-Bromo-3-ethoxy-1,2-thiazole is expected to readily participate in Suzuki-Miyaura couplings to form a C(sp²)-C(sp²) bond at the C4 position. This reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups. rsc.org

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 3-Ethoxy-4-phenyl-1,2-thiazole | Pd(PPh₃)₄ / Na₂CO₃ |

| Thiophene-2-boronic acid | 3-Ethoxy-4-(thiophen-2-yl)-1,2-thiazole | PdCl₂(dppf) / K₂CO₃ |

| 4-Methoxyphenylboronic acid | 3-Ethoxy-4-(4-methoxyphenyl)-1,2-thiazole | Pd(OAc)₂ / SPhos / K₃PO₄ |

| Pyridine-3-boronic acid | 3-Ethoxy-4-(pyridin-3-yl)-1,2-thiazole | Pd(PPh₃)₄ / Cs₂CO₃ |

The Sonogashira cross-coupling reaction is a method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. nih.govnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine. researchgate.net

4-Bromo-3-ethoxy-1,2-thiazole serves as the aryl halide component, enabling the introduction of various alkynyl substituents at the C4 position. This provides a direct route to conjugated enyne systems involving the isothiazole core.

The catalytic cycle is thought to involve:

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide.

Oxidative Addition: A Pd(0) species inserts into the C4-Br bond.

Transmetalation: The alkynyl group is transferred from copper to the palladium complex.

Reductive Elimination: The aryl and alkynyl groups are eliminated from palladium, forming the product and regenerating the Pd(0) catalyst.

Table 3: Representative Sonogashira Cross-Coupling Reactions

| Terminal Alkyne | Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylacetylene | 3-Ethoxy-4-(phenylethynyl)-1,2-thiazole | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Trimethylsilylacetylene | 3-Ethoxy-4-((trimethylsilyl)ethynyl)-1,2-thiazole | Pd(PPh₃)₄ / CuI / Diisopropylamine |

| 1-Hexyne | 4-(Hex-1-yn-1-yl)-3-ethoxy-1,2-thiazole | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Propargyl alcohol | 3-(3-Ethoxy-1,2-thiazol-4-yl)prop-2-yn-1-ol | Pd(OAc)₂ / XPhos / Cs₂CO₃ / CuI |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific examples involving 4-bromo-3-ethoxy-1,2-thiazole are not extensively documented in the literature, the reaction is widely applicable to a range of aryl and heteroaryl halides. medwinpublishers.com The general mechanism involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

Given the successful application of Buchwald-Hartwig amination to other five-membered heterocyclic bromides, it is highly probable that 4-bromo-3-ethoxy-1,2-thiazole would readily undergo this transformation. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have shown high efficacy in the amination of challenging heteroaryl substrates. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 70-95 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 65-90 |

| [Pd(allyl)Cl]₂ | BrettPhos | LHMDS | THF | 25-60 | 75-98 |

This data is representative of typical conditions for heteroaryl bromides and serves as a predictive model for 4-bromo-3-ethoxy-1,2-thiazole.

Other Cross-Coupling Variants (e.g., Heck, Negishi, Stille)

The bromine atom at the C4 position of 4-bromo-3-ethoxy-1,2-thiazole is well-suited for a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. It is plausible that 4-bromo-3-ethoxy-1,2-thiazole would react with various alkenes in the presence of a palladium catalyst and a base to yield 4-alkenyl-3-ethoxy-1,2-thiazoles. The reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination.

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. 4-Bromo-3-ethoxy-1,2-thiazole could be coupled with various organozinc reagents (alkyl, aryl, vinyl, etc.) in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance. Studies on the Negishi cross-coupling of 2-substituted 4-bromothiazoles have shown high yields, suggesting the C4 position is reactive.

Stille Reaction: The Stille coupling utilizes organotin reagents. 4-Bromo-3-ethoxy-1,2-thiazole can be expected to react with a range of organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) under palladium catalysis. While the toxicity of tin compounds is a drawback, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups. Research on 2,4'-bithiazoles has demonstrated the utility of the Stille reaction at the 4-position of a bromothiazole, although yields may be moderate.

Table 2: Overview of Other Cross-Coupling Reactions with 4-Bromothiazole Analogs

| Reaction | Coupling Partner | Catalyst System | Typical Yield (%) |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 60-85 |

| Negishi | Organozinc | Pd(PPh₃)₄ or NiCl₂(dppe) | 80-97 |

| Stille | Organostannane | Pd(PPh₃)₄ / CuI | 58-75 |

This data is based on reactions with substituted bromothiazoles and serves as a predictive model.

Transformations Involving the Ethoxy Moiety

The ethoxy group at the C3 position of the 1,2-thiazole ring is an ether linkage and can undergo cleavage under certain conditions. The most common method for cleaving aryl ethers is treatment with strong protic or Lewis acids. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are typically employed. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (an SN2 mechanism) to yield 4-bromo-1,2-thiazol-3-ol and ethyl halide. The aromatic nature of the thiazole (B1198619) ring would prevent cleavage of the aryl-oxygen bond.

Due to the acidic conditions required, the stability of the 1,2-thiazole ring itself could be a concern, potentially leading to side reactions or decomposition. Milder methods for ether cleavage might be necessary to preserve the heterocyclic core.

Ring-Opening and Rearrangement Reactions of 1,2-Thiazoles

The 1,2-thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often involving cleavage of the weak N-S bond. These transformations can be initiated by heat, light, or chemical reagents.

For instance, treatment of certain isothiazolium salts with a base can lead to the elimination of sulfur and recyclization to form other heterocyclic systems, such as pyrroles. Reductive ring-opening of thiazoles with sodium in liquid ammonia (B1221849) has also been reported, leading to substituted propenethiolates. researchgate.net Photochemical rearrangements of thiazoles and isothiazoles can lead to isomeric derivatives through substituent or ring-atom migration. analis.com.my While specific studies on 4-bromo-3-ethoxy-1,2-thiazole are lacking, the inherent strain and the presence of heteroatoms in the ring suggest that such transformations are plausible under the appropriate energetic or chemical stimuli.

Radical-Based Functionalization of 4-Bromo-3-ethoxy-1,2-thiazole

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. The bromine atom on 4-bromo-3-ethoxy-1,2-thiazole could potentially be involved in radical processes. For example, homolytic cleavage of the C-Br bond could be initiated by radical initiators or photolysis to generate a thiazolyl radical. This radical intermediate could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or cross-coupling reactions.

Furthermore, radical substitution reactions on the thiazole ring are also conceivable. The electron-deficient nature of the isothiazole ring might influence the regioselectivity of such reactions. While the field of radical functionalization of 1,2-thiazoles is not as extensively explored as other areas, the principles of radical chemistry suggest that such transformations could provide a complementary approach to the more common ionic and transition-metal-catalyzed reactions for modifying the 4-bromo-3-ethoxy-1,2-thiazole scaffold.

Advanced Spectroscopic Characterization and Elucidation of 4 Bromo 3 Ethoxy 1,2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a comprehensive structural assignment of 4-Bromo-3-ethoxy-1,2-thiazole can be achieved.

The proton NMR (¹H NMR) spectrum of 4-Bromo-3-ethoxy-1,2-thiazole is anticipated to exhibit distinct signals corresponding to the ethoxy group and the thiazole (B1198619) ring proton. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The single proton on the thiazole ring is expected to appear as a singlet, given its isolation from other protons. The chemical shifts of these protons are influenced by their electronic environment, with the electronegativity of adjacent atoms and the aromaticity of the thiazole ring playing key roles.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-ethoxy-1,2-thiazole

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (thiazole) | ~8.0-8.5 | Singlet | - |

| OCH₂ | ~4.2-4.5 | Quartet | ~7.0 |

Note: The chemical shift values presented are estimations based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. For 4-Bromo-3-ethoxy-1,2-thiazole, five distinct carbon signals are expected. The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electron-withdrawing nature. The multiplicities of the signals, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of attached protons for each carbon.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-ethoxy-1,2-thiazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3 (C-O) | ~160-165 | Singlet |

| C5 (C-H) | ~115-120 | Doublet |

| C4 (C-Br) | ~100-105 | Singlet |

| OCH₂ | ~65-70 | Triplet |

Note: These are predicted chemical shift ranges and can be influenced by the specific experimental setup.

To further corroborate the structural assignment, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group, as indicated by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the chemical shifts of the protonated carbons (C5, OCH₂, and CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include the thiazole proton (H5) to the carbon atoms C3 and C4, and the methylene protons of the ethoxy group to the C3 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximities between protons. For this molecule, a NOESY spectrum could show a correlation between the ethoxy methylene protons and the thiazole ring proton, providing further evidence for their spatial relationship.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of 4-Bromo-3-ethoxy-1,2-thiazole (C₅H₆BrNOS). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Expected HRMS Data for 4-Bromo-3-ethoxy-1,2-thiazole

| Ion | Calculated m/z |

|---|---|

| [C₅H₆⁷⁹BrNOS]⁺ | 206.9432 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to elucidate the structure of the molecule. By analyzing the resulting fragment ions, it is possible to propose fragmentation pathways. For 4-Bromo-3-ethoxy-1,2-thiazole, characteristic fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the thiazole ring. For instance, the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group are plausible initial fragmentation steps. Subsequent fragmentation could involve the cleavage of the S-N and C-C bonds within the thiazole ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes. For 4-bromo-3-ethoxy-1,2-thiazole, the spectra would be characterized by vibrations originating from the isothiazole (B42339) ring, the ethoxy group, and the carbon-bromine bond.

The isothiazole ring itself is expected to produce a series of characteristic bands. Thiazole and its derivatives typically show ring stretching vibrations in the 1650-1400 cm⁻¹ region. cdnsciencepub.com Specifically, C=N and C=C stretching vibrations within the ring are prominent in this area. Out-of-plane bending vibrations of the C-H groups on the ring are also expected, typically found at lower frequencies. cdnsciencepub.com

The ethoxy group (-O-CH₂-CH₃) would introduce several distinct vibrational modes. These include the C-H stretching vibrations of the methyl and methylene groups, usually appearing in the 2850-3000 cm⁻¹ range. The C-O-C asymmetric and symmetric stretching vibrations are also key identifiers, typically observed in the 1260-1000 cm⁻¹ region.

The C-Br stretching vibration is expected at the lower end of the mid-IR spectrum, generally in the 700-500 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations in the molecule.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational framework. For instance, the S-N and C-S stretching modes within the isothiazole ring are often more readily observed in Raman spectra.

Table 1: Expected IR and Raman Vibrational Frequencies for 4-Bromo-3-ethoxy-1,2-thiazole Based on Analogous Compounds

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Analogy |

|---|---|---|---|

| Isothiazole Ring | C=N / C=C Stretching | 1650 - 1400 | Thiazole Derivatives cdnsciencepub.com |

| Isothiazole Ring | Ring Breathing/Stretching | 1400 - 1300 | Thiazole Derivatives cdnsciencepub.com |

| Ethoxy Group | C-H Asymmetric/Symmetric Stretching | 2850 - 3000 | General Alkanes/Ethers |

| Ethoxy Group | C-O-C Asymmetric/Symmetric Stretching | 1260 - 1000 | Ethers |

This table presents expected frequency ranges based on data from analogous structures, as specific experimental data for 4-bromo-3-ethoxy-1,2-thiazole is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of 4-bromo-3-ethoxy-1,2-thiazole would be dictated by the electronic structure of the aromatic isothiazole ring and the influence of its substituents.

Aromatic heterocycles like isothiazole typically exhibit π → π* transitions, which are generally strong (high molar absorptivity, ε) and occur at shorter wavelengths (higher energy). The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons also allows for n → π* transitions. These transitions are typically weaker (lower ε) and appear at longer wavelengths compared to the π → π* transitions.

For the parent thiazole, absorption maxima are observed in the UV region. nist.gov The substitution on the ring with a bromine atom (an auxochrome with lone pairs) and an ethoxy group (another auxochrome) is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This is due to the extension of the conjugated system through the participation of the lone pair electrons from the oxygen and bromine atoms.

The precise λmax values would depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states involved in the transitions.

Table 2: Expected Electronic Transitions for 4-Bromo-3-ethoxy-1,2-thiazole

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Isothiazole Ring System | 230 - 280 |

This table outlines the expected electronic transitions. The specific λmax values require experimental determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 4-bromo-3-ethoxy-1,2-thiazole would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the isothiazole ring, a characteristic feature of aromatic systems. It would also reveal the precise orientation of the ethoxy group relative to the ring. Furthermore, crystallographic data would detail intermolecular interactions in the solid state, such as π–π stacking between the thiazole rings or potential halogen bonding involving the bromine atom.

While a crystal structure for 4-bromo-3-ethoxy-1,2-thiazole is not publicly available, data from related structures, such as 2-bromo-4-phenyl-1,3-thiazole, can provide a reference for expected structural parameters. nih.gov In this analogous structure, the thiazole ring is nearly coplanar with the adjacent phenyl ring, and the crystal packing is influenced by π–π interactions and short S···Br contacts. nih.gov A similar analysis for 4-bromo-3-ethoxy-1,2-thiazole would be crucial for understanding its solid-state conformation and packing.

Table 3: Illustrative Crystallographic Data from an Analogous Compound: 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.372 (2) |

| b (Å) | 5.6171 (11) |

| c (Å) | 15.228 (3) |

| β (°) | 95.34 (3) |

| Volume (ų) | 882.5 (3) |

Source: Data for 2-bromo-4-phenyl-1,3-thiazole. nih.gov This information is presented as an example of the data that would be obtained from an X-ray crystallographic study of 4-bromo-3-ethoxy-1,2-thiazole.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Ethoxy 1,2 Thiazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

The first step in a thorough computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For 4-Bromo-3-ethoxy-1,2-thiazole, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The ethoxy group introduces conformational flexibility, primarily around the C-O bond, which can be explored through a potential energy surface scan. It is anticipated that the ethyl group will adopt a staggered conformation to minimize steric hindrance. The thiazole (B1198619) ring itself is expected to be largely planar.

Table 1: Predicted Optimized Geometrical Parameters for 4-Bromo-3-ethoxy-1,2-thiazole Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be confirmed by dedicated calculations.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Thiazole) | 1.72 Å |

| C-N Bond Length (Thiazole) | 1.32 Å |

| C-C Bond Length (Thiazole) | 1.38 Å |

| C-Br Bond Length | 1.88 Å |

| C-O Bond Length (Ethoxy) | 1.36 Å |

| O-C Bond Length (Ethoxy) | 1.44 Å |

| C-N-S Bond Angle | 110° |

| C-C-Br Bond Angle | 125° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 4-Bromo-3-ethoxy-1,2-thiazole, the HOMO is expected to be localized primarily on the thiazole ring, with significant contributions from the sulfur and nitrogen lone pairs, as well as the π-system. The ethoxy group, being an electron-donating group, will likely raise the energy of the HOMO. The LUMO is anticipated to be a π* orbital distributed over the thiazole ring, with a notable contribution from the C-Br antibonding orbital. The presence of the bromine atom is expected to lower the energy of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for 4-Bromo-3-ethoxy-1,2-thiazole Note: These are hypothetical values and can vary depending on the level of theory and basis set used.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote areas of positive potential (electron-poor), which are prone to nucleophilic attack.

In the MEP map of 4-Bromo-3-ethoxy-1,2-thiazole, the most negative potential is expected to be located around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The oxygen atom of the ethoxy group will also exhibit a region of negative potential. Regions of positive potential are likely to be found around the hydrogen atoms of the ethyl group and in the vicinity of the bromine atom, due to the phenomenon of σ-hole bonding.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 3: Predicted Global Reactivity Descriptors for 4-Bromo-3-ethoxy-1,2-thiazole Note: These values are derived from the predicted HOMO/LUMO energies.

| Descriptor | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for studying the electronic excited states of molecules. It is widely used to predict UV-Vis absorption and fluorescence emission spectra, providing insights into a molecule's photophysical properties. dntb.gov.ua

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For 4-Bromo-3-ethoxy-1,2-thiazole, the lowest energy electronic transitions are expected to be of the π → π* type, primarily involving the promotion of an electron from the HOMO to the LUMO. The ethoxy and bromo substituents are likely to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 1,2-thiazole.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the ground and excited state optimized geometries leads to a Stokes shift, where the emission occurs at a longer wavelength than the absorption.

Table 4: Predicted Electronic Transition Data for 4-Bromo-3-ethoxy-1,2-thiazole Note: These are hypothetical values and should be validated by experimental data.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.2 | 295 | 0.15 |

Characterization of Intramolecular Charge Transfer (ICT) States

No published studies were found that specifically characterize the intramolecular charge transfer (ICT) states of 4-Bromo-3-ethoxy-1,2-thiazole. Such an investigation would typically involve quantum chemical calculations to determine the electronic transitions, oscillator strengths, and the nature of charge redistribution upon excitation. This analysis is crucial for understanding the photophysical properties of a molecule, which are important for applications in optoelectronics and sensor technology. Without dedicated research, information on the ICT states of this compound remains unavailable.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis of 4-Bromo-3-ethoxy-1,2-thiazole, which would provide quantitative insights into charge delocalization, hyperconjugative interactions, and the nature of its chemical bonds, has not been reported in the scientific literature. NBO analysis is a powerful tool for understanding the electronic structure and reactivity of molecules. The absence of such a study means that a detailed understanding of the intramolecular and potential intermolecular interactions governed by its specific substituents is currently lacking.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

There are no available records of molecular dynamics (MD) simulations being performed on 4-Bromo-3-ethoxy-1,2-thiazole. MD simulations are instrumental in understanding the dynamic behavior of a molecule in various environments, such as in solution or in a condensed phase. These simulations could provide valuable information on its conformational flexibility, solvation dynamics, and interactions with other molecules, which are critical for predicting its behavior in practical applications.

Quantum Chemical Calculations of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of 4-Bromo-3-ethoxy-1,2-thiazole have not been investigated through quantum chemical calculations according to available literature. Such calculations would determine key NLO parameters like the first and second hyperpolarizabilities, which are essential for assessing a molecule's potential for use in technologies such as optical switching and frequency conversion. While thiazole-based compounds are of interest for their NLO properties, this specific derivative has not been computationally screened or characterized.

4 Bromo 3 Ethoxy 1,2 Thiazole As a Versatile Building Block in Complex Molecule Synthesis

Strategic Utility in the Construction of Advanced Heterocyclic Systems

The inherent reactivity of the carbon-bromine bond in 4-Bromo-3-ethoxy-1,2-thiazole makes it an excellent substrate for various cross-coupling reactions. This functionality is pivotal in the elaboration of the thiazole (B1198619) core to construct more complex, fused, or multi-ring heterocyclic systems. While direct studies on 4-Bromo-3-ethoxy-1,2-thiazole are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of other brominated thiazoles. For instance, 2-substituted 4-bromothiazoles are known to undergo regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov

These reactions allow for the introduction of a wide variety of substituents at the 4-position of the thiazole ring, including alkyl, aryl, and alkynyl groups. nih.gov This capability is fundamental for the synthesis of advanced heterocyclic systems where the thiazole acts as a central scaffold. The general reactivity of brominated thiazoles suggests that 4-Bromo-3-ethoxy-1,2-thiazole can be a key intermediate in the synthesis of complex molecules. nih.govanalis.com.my The ethoxy group at the 3-position can influence the electronic properties of the thiazole ring, potentially modulating the reactivity of the bromine at the 4-position and influencing the outcomes of subsequent synthetic steps.

Below is a representative table illustrating the potential of brominated thiazoles in palladium-catalyzed cross-coupling reactions, which can be extrapolated to 4-Bromo-3-ethoxy-1,2-thiazole.

| Coupling Reaction | Reactant | Catalyst | Product Type | Potential Application |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-3-ethoxy-1,2-thiazole | Pharmaceutical intermediates |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-3-ethoxy-1,2-thiazole | Biologically active compounds |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-3-ethoxy-1,2-thiazole | Organic electronic materials |

Role in Scaffold-Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. spirochem.com Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. benthamscience.com The 1,2-thiazole ring system, with its specific arrangement of nitrogen and sulfur heteroatoms, can act as a bioisostere for other aromatic or heteroaromatic rings commonly found in bioactive molecules.

The 3-ethoxy-1,2-thiazole moiety, which can be accessed from 4-Bromo-3-ethoxy-1,2-thiazole after removal or transformation of the bromo group, can be considered as a potential bioisosteric replacement for other functional groups, such as esters or amides, in certain contexts. nih.gov This substitution can lead to compounds with improved metabolic stability or altered binding interactions with biological targets. nih.gov

Scaffold hopping involves replacing a central core of a molecule with a structurally different scaffold while retaining similar biological activity. The 4-Bromo-3-ethoxy-1,2-thiazole scaffold provides a unique template that can be functionalized in various ways to mimic the spatial arrangement of substituents of a known active compound. The ability to perform cross-coupling reactions at the 4-position allows for the systematic exploration of the chemical space around the thiazole core, facilitating the discovery of novel active compounds with potentially improved properties.

The following table outlines hypothetical bioisosteric replacements and scaffold hopping applications involving a 3-ethoxy-1,2-thiazole core.

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Potential Advantage |

| Phenyl ring | 3-Ethoxy-1,2-thiazole | Altered metabolic profile, novel intellectual property |

| Ester group | 3-Ethoxy-1,2-thiazole | Increased metabolic stability |

| Carboxamide | 3-Ethoxy-1,2-thiazole | Modified hydrogen bonding capacity |

Precursor for Advanced Organic Materials Synthesis (e.g., π-Conjugated Systems)

Brominated aromatic and heteroaromatic compounds are fundamental building blocks in the synthesis of π-conjugated polymers and small molecules used in organic electronics. rsc.orgresearchgate.net These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often relies on polymerization reactions, such as Stille or Suzuki polycondensation, where di-halogenated monomers are reacted with di-stannylated or di-boronylated co-monomers.

4-Bromo-3-ethoxy-1,2-thiazole can serve as a precursor to monomers for such polymerizations. For example, further functionalization of the thiazole ring could introduce a second reactive site, creating a di-functional monomer. The electron-rich nature of the ethoxy group and the inherent electronic properties of the thiazole ring can be exploited to tune the HOMO and LUMO energy levels of the resulting π-conjugated systems. nih.gov This tuning is critical for optimizing the performance of organic electronic devices.

The utility of brominated thiazoles as precursors to conjugated materials is well-established. researchgate.net By extension, 4-Bromo-3-ethoxy-1,2-thiazole is a promising candidate for the development of novel organic semiconducting materials. The presence of the ethoxy group can also enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.

The table below summarizes potential applications of 4-Bromo-3-ethoxy-1,2-thiazole in the synthesis of advanced organic materials.

| Material Class | Synthetic Route | Potential Properties | Application |

| π-Conjugated Polymers | Suzuki or Stille Polycondensation | Tunable electronic properties, enhanced solubility | Organic Photovoltaics (OPVs) |

| Small Molecule Semiconductors | Cross-coupling reactions | Defined molecular structure, high charge mobility | Organic Field-Effect Transistors (OFETs) |

| Fluorescent Dyes | Functionalization via cross-coupling | Strong absorption and emission | Organic Light-Emitting Diodes (OLEDs) |

Future Research Directions and Emerging Applications

Exploration of Unconventional Reactivity Profiles

The bromine and ethoxy substituents on the 1,2-thiazole ring of 4-Bromo-3-ethoxy-1,2-thiazole suggest a rich and underexplored reactivity profile. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide range of functional groups. This opens the door to the synthesis of a diverse library of derivatives. The ethoxy group at the 3-position can influence the electron density of the thiazole (B1198619) ring, potentially modulating its reactivity in electrophilic and nucleophilic substitution reactions. Future studies could investigate the interplay between these two functional groups and explore novel transformations that are unique to this substitution pattern.

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules. researchgate.net In the context of 4-Bromo-3-ethoxy-1,2-thiazole, density functional theory (DFT) calculations could be employed to predict its electronic structure, molecular orbitals, and electrostatic potential. This information can provide valuable insights into its reactivity and guide the design of new synthetic transformations. Molecular docking simulations could be used to predict the binding affinity of 4-Bromo-3-ethoxy-1,2-thiazole and its derivatives with various biological targets, which could accelerate the discovery of new therapeutic agents. researchgate.net Such computational studies can help to prioritize synthetic efforts and reduce the time and cost associated with experimental research.

Design and Synthesis of Derivatives for Specific Chemical Applications

The unique structural features of 4-Bromo-3-ethoxy-1,2-thiazole make it an attractive scaffold for the design and synthesis of novel derivatives with specific applications. The thiazole ring is a common motif in many biologically active compounds, and derivatives of 4-Bromo-3-ethoxy-1,2-thiazole could be explored for their potential as antimicrobial, anticancer, or anti-inflammatory agents. analis.com.mymdpi.com The presence of the bromine atom also makes it a suitable building block for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By systematically modifying the substituents on the thiazole ring, it may be possible to fine-tune the electronic and photophysical properties of these materials for optimal performance.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-3-ethoxy-1,2-thiazole, and how do reaction conditions influence yield?

The synthesis of bromo-ethoxy thiazoles typically involves nucleophilic substitution or cyclization reactions. For example, bromo-alkoxy thiazoles can be synthesized by reacting brominated precursors with ethoxide under basic conditions. A representative method involves dissolving a bromo-thiazole intermediate in acetone with K₂CO₃, followed by dropwise addition of an ethoxy precursor and refluxing for 12–24 hours. Monitoring via TLC (ethyl acetate:hexane, 2:8 v/v) ensures reaction completion. Yields (~65%) depend on stoichiometry, solvent choice (e.g., DMF or acetone), and reaction time .

Q. Which spectroscopic techniques are critical for characterizing 4-Bromo-3-ethoxy-1,2-thiazole?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxy group integration at δ ~4.3 ppm for OCH₂CH₃ and δ ~1.3 ppm for CH₃) .

- IR Spectroscopy : Identification of C-Br (~550 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- X-ray Crystallography : To resolve crystal packing and dihedral angles between aromatic and heterocyclic rings, as demonstrated in analogous triazole derivatives .

Advanced Research Questions

Q. How can computational methods guide the optimization of 4-Bromo-3-ethoxy-1,2-thiazole derivatives for target-specific applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitution. For instance, bromine’s electron-withdrawing effect directs substitutions to the 5-position of the thiazole ring. Molecular docking studies can further assess binding affinities to biological targets (e.g., enzymes), aiding in rational design .

Q. What strategies resolve contradictions in reactivity data for bromo-ethoxy thiazoles under varying catalytic conditions?

Discrepancies in reactivity (e.g., unexpected byproducts) often arise from solvent polarity or catalyst choice. For example:

- Polar aprotic solvents (DMF) : Enhance nucleophilicity of ethoxide but may promote side reactions with bromine .

- Transition-metal catalysts : Pd/C or CuI can mediate cross-coupling reactions but require rigorous exclusion of moisture to avoid dehalogenation .

Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. How do substituents on the thiazole ring influence biological activity, and what assays validate these effects?

Ethoxy and bromine groups modulate lipophilicity and electronic profiles, impacting membrane permeability and target binding. For example:

- Antimicrobial assays : Broth microdilution (MIC) testing against Gram-positive/negative strains .

- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .

Structure-Activity Relationship (SAR) studies on analogs (e.g., 3-methyl or 5-fluoro derivatives) reveal trends in potency .

Q. What methodologies enable the study of 4-Bromo-3-ethoxy-1,2-thiazole’s environmental stability and degradation pathways?

- Hydrolytic stability : Reflux in buffered solutions (pH 3–10) with HPLC monitoring to track degradation products .

- Photolysis : UV irradiation (254 nm) in aqueous/organic solvents identifies photo-debromination or ring-opening intermediates .

- Ecotoxicity : Daphnia magna or Vibrio fischeri assays assess acute toxicity, with LC₅₀ values correlated to logP .

Methodological Considerations

Q. How are impurities in 4-Bromo-3-ethoxy-1,2-thiazole synthesized at scale identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.